molecular formula C28H46O B1235617 delta-8(9),22-Ergostadiene-3beta-ol CAS No. 6673-68-3

delta-8(9),22-Ergostadiene-3beta-ol

Cat. No.: B1235617
CAS No.: 6673-68-3
M. Wt: 398.7 g/mol
InChI Key: NBGSQCOKVDHDGJ-MJXYXNKESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Δ⁸(⁹),²²-Ergostadiene-3β-ol is a C₂₈ methyl sterol identified as a critical intermediate in the ergosterol biosynthesis pathway in Saccharomyces cerevisiae . Wild-type yeast strains transiently accumulate this compound during aerobic adaptation, while polyene-resistant mutants produce it exclusively due to disrupted ergosterol synthesis . Its structure features double bonds at positions Δ⁸(⁹) and Δ²², distinguishing it from ergosterol (Δ⁵,⁷,²²) and other fungal sterols. This compound serves as a precursor to ergosterol, a vital component of fungal cell membranes that modulates fluidity and permeability .

Properties

CAS No.

6673-68-3

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,18-22,24-25,29H,9-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1

InChI Key

NBGSQCOKVDHDGJ-MJXYXNKESA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Synonyms

delta-8(9),22-ergostadiene-3 beta-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and biological distinctions between Δ⁸(⁹),²²-Ergostadiene-3β-ol and related sterols:

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Positions Biological Source Primary Function
Δ⁸(⁹),²²-Ergostadiene-3β-ol C₂₈H₄₄O 396.66 Δ⁸(⁹), Δ²² Saccharomyces cerevisiae Ergosterol biosynthesis intermediate
Ergosterol C₂₈H₄₄O 396.66 Δ⁵,⁷,²² Fungi Membrane structural component
Campest-5-en-3β-ol (Campesterol) C₂₈H₄₈O 400.70 Δ⁵ Plants Brassinosteroid precursor
Ergost-8(14)-en-3β-ol C₂₈H₄₈O 400.70 Δ⁸(14) Synthetic/Unspecified Binds cannabinoid CB2 receptors
Key Observations:

Double Bond Positioning :

  • Δ⁸(⁹),²²-Ergostadiene-3β-ol and ergosterol share a Δ²² bond, but the former lacks the Δ⁵,⁷ conjugation critical for ergosterol’s membrane-stabilizing properties .
  • Campesterol’s Δ⁵ bond aligns with plant sterols involved in hormone synthesis, whereas Δ⁸(14)-Ergostadiene-3β-ol’s isolated Δ⁸(14) bond may influence its interaction with mammalian receptors like CB2 .

Biosynthetic Roles: Δ⁸(⁹),²²-Ergostadiene-3β-ol is a transient intermediate in fungi, while ergosterol is the end product. Mutant yeast strains accumulate Δ⁸(⁹),²²-Ergostadiene-3β-ol due to blocked ergosterol synthesis, leading to defective membranes . Campesterol in plants is a precursor to brassinosteroids, which regulate growth and development, highlighting functional divergence from fungal sterols .

Research Findings and Implications

  • Yeast Mutant Studies : Polyene-resistant yeast mutants accumulating Δ⁸(⁹),²²-Ergostadiene-3β-ol display impaired membrane integrity, underscoring ergosterol’s irreplaceable role in fungal viability .
  • Plant vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-8(9),22-Ergostadiene-3beta-ol
Reactant of Route 2
delta-8(9),22-Ergostadiene-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.